molecular formula C6H7N5S B180857 8-(methylthio)-9H-purin-6-amine CAS No. 2508-06-7

8-(methylthio)-9H-purin-6-amine

Cat. No.: B180857
CAS No.: 2508-06-7
M. Wt: 181.22 g/mol
InChI Key: FEVUWFPPXQJXFN-UHFFFAOYSA-N
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Description

8-(methylthio)-9H-purin-6-amine is a chemical compound with the molecular formula C₆H₇N₅S It is a derivative of purine, a heterocyclic aromatic organic compound

Scientific Research Applications

8-(methylthio)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “8-methylsulfanyl-7H-purin-6-amine” are not detailed in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

Preparation Methods

The synthesis of 8-(methylthio)-9H-purin-6-amine typically involves the introduction of a methylsulfanyl group to the purine ring. One common method involves the reaction of 6-chloropurine with methylthiolate under specific conditions to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

8-(methylthio)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(methylthio)-9H-purin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme MTH1, which is involved in the hydrolysis of oxidized nucleotides. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its normal function .

Comparison with Similar Compounds

8-(methylthio)-9H-purin-6-amine can be compared to other purine derivatives, such as:

    6-thioguanine: Another purine derivative with a thiol group at the 6-position.

    8-mercaptoguanine: Similar to this compound but with a mercapto group instead of a methylsulfanyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-methylsulfanyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUWFPPXQJXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359061
Record name 8-methylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2508-06-7
Record name NSC25636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylsulfanyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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